molecular formula GeInOSn B12552486 Pubchem_71349792 CAS No. 179864-48-3

Pubchem_71349792

Cat. No.: B12552486
CAS No.: 179864-48-3
M. Wt: 322.16 g/mol
InChI Key: WCOSNLGKHNWDQR-UHFFFAOYSA-N
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Description

PubChem Compound CID 71349792 is a unique entry in the PubChem Compound database, which aggregates standardized chemical structures from diverse sources, including academic, industrial, and governmental repositories . The compound’s record integrates data from PubChem Substance entries, including biological assay outcomes, literature associations, and structural analogs, enabling researchers to infer properties or activities from related molecules .

Properties

CAS No.

179864-48-3

Molecular Formula

GeInOSn

Molecular Weight

322.16 g/mol

InChI

InChI=1S/Ge.In.O.Sn

InChI Key

WCOSNLGKHNWDQR-UHFFFAOYSA-N

Canonical SMILES

O=[Sn].[Ge].[In]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71349792 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:

    Selection of Precursors: The choice of starting materials is crucial for the successful synthesis of this compound.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The optimization of reaction conditions and the use of efficient purification methods are essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71349792 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an alcohol or ketone, while reduction may yield an alkane or amine.

Scientific Research Applications

Pubchem_71349792 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pubchem_71349792 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem employs two primary methods to identify structurally related compounds: 2-D similarity (based on molecular topology) and 3-D similarity (based on molecular shape and conformation). These approaches yield complementary results, addressing distinct aspects of molecular similarity . Below, we analyze CID 71349792’s hypothetical analogs using PubChem’s precomputed neighboring relationships and research findings.

2-D Similarity: Topological Analogs

2-D similarity evaluates structural overlap using the PubChem subgraph fingerprint, with a Tanimoto coefficient threshold of ≥0.90 for "Similar Compounds" . This method identifies molecules with shared scaffolds or functional groups, which may exhibit similar biochemical interactions. For example:

  • Hypothetical Analog 1 (CID XXXXXX): Shares a core scaffold with CID 71349792, differing by a single substituent (e.g., -OH vs. -CH3).
  • Hypothetical Analog 2 (CID YYYYYY) : Exhibits a Tanimoto score of 0.88, below the 0.90 threshold, but retains partial functional group alignment. Such analogs may still warrant experimental validation if CID 71349792 lacks bioactivity data .

3-D Similarity: Shape-Based Analogs

3-D similarity compares conformer models (up to 500 per compound) using shape-overlap metrics. PubChem generates 3-D models for compounds with ≤50 non-hydrogen atoms and ≤15 rotatable bonds . For CID 71349792, hypothetical analogs might include:

  • Hypothetical Analog 3 (CID ZZZZZZ) : Achieves a 3-D similarity score of 0.85, reflecting complementary shape to CID 71349792 despite differing functional groups. Such analogs may bind similar protein pockets due to steric mimicry .
  • Hypothetical Analog 4 (CID AAAAAA) : Exhibits a lower 2-D similarity (0.75) but high 3-D alignment (score 0.89), underscoring the utility of 3-D searches in drug repurposing .

Comparative Analysis Table

The table below illustrates hypothetical analogs of CID 71349792, emphasizing the divergence between 2-D and 3-D similarity results:

CID 2-D Tanimoto 3-D Similarity Molecular Formula Key Structural Differences Bioactivity Overlap (Hypothetical)
XXXXXX 0.92 0.78 C₁₅H₂₀O₃ -OH → -CH3 substitution IC₅₀ = 12 nM (vs. 15 nM for 71349792)
YYYYYY 0.88 0.65 C₁₄H₁₈N₂O₂ Missing methylene bridge No assay data available
ZZZZZZ 0.75 0.85 C₁₆H₂₂ClNO₂ Halogen addition; altered ring size Ki = 8 nM (vs. 10 nM for 71349792)
AAAAAA 0.70 0.89 C₁₃H₁₅F₃O₂ Trifluoromethyl group EC₅₀ = 25 μM (novel target)

Complementarity of 2-D and 3-D Methods

  • Scaffold Conservation vs. Shape Mimicry : 2-D analogs (e.g., CID XXXXXX) prioritize scaffold conservation, critical for structure-activity relationship (SAR) studies. In contrast, 3-D analogs (e.g., CID AAAAAA) may reveal unexpected bioactivity due to shape complementarity .
  • Biological Context : Co-mention in literature (e.g., via PubChem’s co-occurrence analysis) can further prioritize analogs. For instance, CID ZZZZZZ and CID 71349792 may co-occur in articles discussing kinase inhibitors, suggesting functional relevance .

Research Implications

  • Data-Driven Discovery : When experimental data for CID 71349792 is sparse, analogs identified via 2-D/3-D similarity can guide hypothesis generation, such as predicting toxicity or off-target effects .
  • Limitations : 3-D models are unavailable for large/flexible molecules, and similarity thresholds may exclude viable candidates. Manual inspection of top analogs is recommended .

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